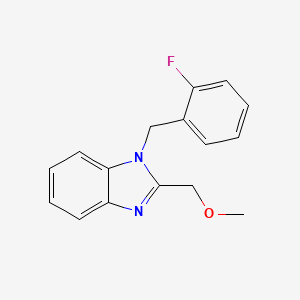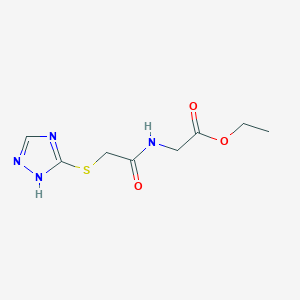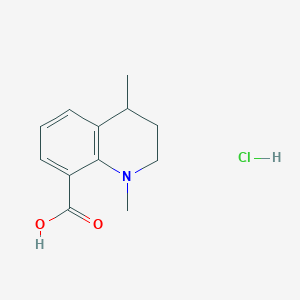
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride is a chemical compound. It is a derivative of tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives has garnered significant attention in recent years. Traditional approaches to the synthesis of C (1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates. Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroisoquinoline with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Chemical Reactions Analysis
Tetrahydroisoquinoline derivatives have been involved in various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are particularly highlighted .科学的研究の応用
NMDA Receptor Antagonists
2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, closely related to 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride, have been synthesized and evaluated for their in vitro antagonist activity at the glycine site on the NMDA receptor. These compounds, derived from kynurenic acid, demonstrate the importance of a correctly positioned hydrogen-bond-accepting group at the 4-position for high-affinity binding, suggesting potential therapeutic applications in neurological disorders where NMDA receptor modulation is beneficial (Carling et al., 1992).
Synthetic Methodologies
The practical synthesis of functionalized 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a compound structurally similar to this compound, showcases an efficient 10-step process starting from dimedone. This highlights the compound's utility in complex organic synthesis, paving the way for the creation of various biologically active molecules (Quintiliano & Silva, 2012).
Hydrogen-Bonded Structures
The study of 1:1 proton-transfer compounds involving 4,5-dichlorophthalic acid and various quinoline derivatives, including quinoline-2-carboxylic acid (quinaldic acid), provides insights into the formation of one-dimensional hydrogen-bonded chain structures. This research underscores the potential of this compound in developing new crystalline materials for technological applications (Smith, Wermuth, & White, 2008).
Photolabile Protecting Groups
Brominated hydroxyquinoline, a compound related to the hydroxyquinoline carboxylic acid family, has been used as a photolabile protecting group for carboxylic acids. It exhibits greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis than other caging groups, making it valuable in the study of biological messengers in vivo (Fedoryak & Dore, 2002).
作用機序
Target of Action
It is known that tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have been studied for their potential role as antineuroinflammatory agents .
Mode of Action
It is known that thiqs can act as precursors for various alkaloids displaying multifarious biological activities . The reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the period of 2013–2019 .
Biochemical Pathways
It is known that thiqs have broad applications in asymmetric catalysis as chiral scaffolds . This suggests that they may interact with a variety of biochemical pathways.
Pharmacokinetics
It is known that the synthesis of thiq derivatives has been explored in recent years, suggesting that these compounds may have favorable pharmacokinetic properties .
Result of Action
It is known that thiqs have garnered significant attention due to their presence in various natural and non-natural compounds with intriguing biological properties .
Action Environment
It is known that the synthesis of thiq derivatives has been explored using various new and environmentally friendly methods .
特性
IUPAC Name |
1,4-dimethyl-3,4-dihydro-2H-quinoline-8-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-6-7-13(2)11-9(8)4-3-5-10(11)12(14)15;/h3-5,8H,6-7H2,1-2H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYJJSWGXWJURU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=C1C=CC=C2C(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2836490.png)

![5-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]furan-2-carboxamide](/img/structure/B2836492.png)
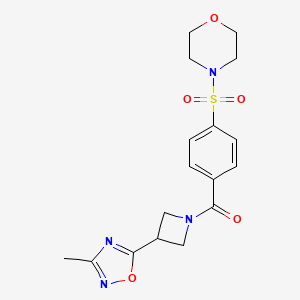
![N'-[(E)-furan-2-ylmethylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B2836495.png)

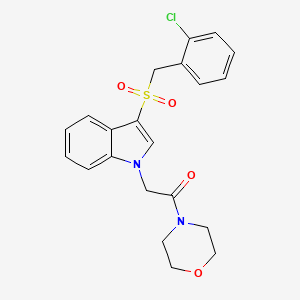
![4-Bromo-7-chloropyrazolo[1,5-a]pyridine](/img/structure/B2836501.png)
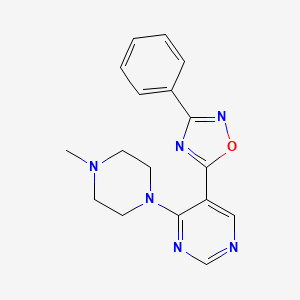
![3-(2-chlorobenzyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2836503.png)
![Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate](/img/structure/B2836508.png)
